Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Lipophilicity ADME Prediction Caco-2 Permeability

Medicinal chemistry programs often face permeability issues with polar benzimidazole hits. This ethyl ester (cLogP 4.03, zero HBD) provides a balanced lipophilicity increase over methyl ester analogs without sacrificing solubility. - >98% purity (HPLC); white to beige powder - DMSO solubility 2 mg/mL for HTS compatibility - Direct precursor for 5-carboxamide libraries; N1-cyclohexyl offers steric shielding

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 1845706-43-5
Cat. No. B2857283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate
CAS1845706-43-5
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C3CCCCC3
InChIInChI=1S/C17H22N2O2/c1-3-21-17(20)13-9-10-16-15(11-13)18-12(2)19(16)14-7-5-4-6-8-14/h9-11,14H,3-8H2,1-2H3
InChIKeyRNJJEALQMAPNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate: Structural Overview


Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1845706-43-5) belongs to the 1,2,5-trisubstituted benzimidazole ester class, with the molecular formula C17H22N2O2 and a molecular weight of 286.38 g/mol . It features an N1-cyclohexyl substituent, a C2-methyl group, and a C5-ethyl carboxylate ester. This compound serves as a research intermediate and building block in medicinal chemistry, where its balanced lipophilicity (cLogP ~4.03) and zero hydrogen bond donor count position it as a candidate for optimizing passive membrane permeability in early-stage hit-to-lead programs . Commercially available at ≥98% purity (HPLC), the solid is supplied as a white-to-beige powder with a DMSO solubility of 2 mg/mL .

1

Hit-to-lead permeability candidate with moderate lipophilicity and zero hydrogen bond donors

2

Medicinal chemistry intermediate with N1-cyclohexyl scaffold for target-selective exploration

3

Supplier-verified purity and solubility specification supports reproducible assay workflows

Physicochemical Risks of Generic Benzimidazole Ester Substitution


Substituting this compound with a closely related benzimidazole-5-carboxylate analog—such as the methyl ester (CAS 1415819-88-3), the des-methyl N1-cyclohexyl analog (CAS 637041-83-9), or the free carboxylic acid (CAS 313376-16-8)—introduces measurable changes in lipophilicity, conformational flexibility, and solubility that directly impact passive permeability, metabolic stability, and assay performance in cellular contexts [1]. For instance, the ethyl ester delivers a cLogP of 4.03, a ΔlogP of +0.39 over its methyl ester counterpart, which translates to an approximately 2.5-fold increase in predicted octanol-water partition coefficient and alters membrane partitioning kinetics . The following quantitative evidence guide details these points of differentiation to support informed selection and procurement decisions.

Methyl ester analog (cLogP ~3.6) shifts lipophilicity by approximately 0.4 log units, which may alter membrane partitioning kinetics and intracellular exposure.

Free carboxylic acid analog lacks passive permeability and may produce inactive cellular profiles (class-level EC50 > 50 µM vs. ester derivatives).

Des-methyl or unsubstituted N1 analogs modify steric and conformational properties, potentially affecting binding entropy and target selectivity.

Quantitative Differentiation Guide vs. Closest Analogs


Lipophilicity and Predicted Membrane Permeability

The ethyl ester target compound possesses a computed cLogP of 4.03, which is 0.39 log units higher than the methyl ester analog (cLogP 3.64), both measured using the same computational methodology on the ChemScene platform . This difference corresponds to a calculated octanol-water partition coefficient ratio of approximately 2.45-fold greater lipophilicity for the ethyl ester. In the context of the benzimidazole ester class, conversion of a carboxylic acid to a methyl ester has been shown to reduce in vitro potency by 7.6-fold in an HCV NS5B polymerase inhibition assay (acid IC50 ~0.05 µM vs. methyl ester IC50 0.38 µM), illustrating how ester selection critically modulates biological readout [1].

Lipophilicity & Permeability
Reported
Target cLogP 4.03 vs. methyl ester cLogP 3.64 (Δ +0.39)
Lipophilicity shift supports permeability-driven SAR interpretation in cell-based assays.
Predicted partition coefficient ratio ~2.45-fold; experimental permeability may vary with assay conditions.
Lipophilicity ADME Prediction Caco-2 Permeability

Conformational Flexibility and Ligand Efficiency

The ethyl ester target compound contains 3 rotatable bonds compared to 2 for the methyl ester analog, as reported in the ChemScene computational chemistry panel for both compounds . The additional rotatable bond arises from the ethyl ester's ethoxy group (-OCH₂CH₃ vs. -OCH₃). Each additional rotatable bond incurs an estimated conformational entropy penalty of 0.7–1.2 kcal/mol upon binding to a rigid protein target, which must be compensated by favorable enthalpic contacts to maintain binding affinity [1]. While the ethyl ester offers greater conformational freedom in solution, the methyl ester may provide a modest entropic advantage in binding scenarios where the ester adopts a fixed bound conformation.

Conformational Flexibility
Reported
3 rotatable bonds (target) vs. 2 (methyl ester)
Additional rotatable bond may impose conformational entropy penalty upon rigid-receptor binding.
Estimated 0.7–1.2 kcal/mol penalty per bond; ligand efficiency context-dependent.
Conformational Flexibility Entropy Ligand Efficiency

Cellular Permeability Advantage of Ester Derivatives

In a class-level SAR study of benzimidazole-based HCV NS5B polymerase inhibitors, conversion of a C5-carboxylic acid to the corresponding neutral ester (methyl or ethyl) was essential for achieving measurable antiviral activity in a cell-based replicon assay [1]. The carboxylic acid progenitor showed no detectable activity in Huh-7 replicon cells (EC50 > 50 µM), whereas ester derivatives achieved EC50 values as low as 1.7 µM, demonstrating that esterification is a prerequisite for cellular permeability in this benzimidazole-5-carboxylate chemotype. The ethyl ester target compound, with its higher lipophilicity (cLogP 4.03) compared to the methyl ester (cLogP 3.64), is positioned to deliver further enhanced passive diffusion relative to either the carboxylic acid or the methyl ester.

Cellular Permeability Context
Class-level
Acid progenitor: EC50 > 50 µM (inactive); methyl ester: EC50 1.7 µM; ethyl ester predicted higher permeability based on cLogP
Esterification prerequisite for cellular activity; ethyl ester lipophilicity supports permeability screening context.
Replicon assay data from benzimidazole series; direct ethyl ester EC50 not measured.
Cellular Permeability Prodrug Strategy Antiviral Activity

Assay-Ready Solubility for Reproducible Screening

The target compound has a vendor-validated DMSO solubility of 2 mg/mL, producing a clear solution, as specified in the Sigma-Aldrich product sheet . This specification provides an experimentally verified, reproducible starting point for preparing concentrated stock solutions for high-throughput screening or dose-response assays. In contrast, the structurally analogous carboxylic acid (CAS 313376-16-8) exhibits a markedly different solubility profile due to its ionizable carboxyl group, requiring different solvent systems and pH adjustments. Using the carboxylic acid or other analogs without confirming solubility parameters risks precipitation in assay media and generation of unreliable concentration-response data.

Assay-Ready Solubility
Specification review
DMSO: 2 mg/mL, clear solution (vendor specification)
Supports reproducible stock preparation for screening and dose-response assays.
Vendor-validated; independent confirmation recommended for critical applications.
Solubility Assay Development Quality Control

Optimal Research Applications


Hit-to-Lead Optimization with Controlled Lipophilicity

When a medicinal chemistry program identifies a benzimidazole-5-carboxylate hit with poor permeability, this ethyl ester provides a cLogP of 4.03 and 0 hydrogen bond donors, offering a balanced increase in lipophilicity over the methyl ester (cLogP 3.64) without the excessive LogP (>5) that would risk poor solubility or metabolic instability [1]. The 3 rotatable bonds provide necessary conformational freedom while the cyclohexyl group contributes favorable steric shielding of the benzimidazole core against metabolic oxidation .

Cell-Based Permeability-Limited Target Engagement Assays

This ethyl ester is specifically preferred over the free carboxylic acid analog in cell-based assays where ionizable groups prevent passive membrane crossing. Class-level evidence from the benzimidazole NS5B inhibitor series demonstrates that esterification converts an inactive carboxylic acid (EC50 > 50 µM) to a cell-active compound (EC50 ≤ 1.7 µM) [1]. The validated DMSO solubility of 2 mg/mL ensures reproducible compound handling in HTS-compatible formats .

Parallel Library Synthesis of Benzimidazole-5-carboxamides

The ethyl ester serves as a direct precursor for amidation reactions to generate diverse 5-carboxamide libraries—a privileged chemotype for kinase and GPCR targets. Its C2-methyl group blocks a potential metabolic soft spot, while the N1-cyclohexyl group provides a defined steric and lipophilic anchor that is not available in N1-phenyl or N1-unsubstituted analogs. SAR studies on 1,2-disubstituted benzimidazoles demonstrate that N1-cyclohexyl substitution is critical for achieving selectivity in heme oxygenase-2 inhibition versus HO-1, validating the structural rationale for this specific substitution pattern [1].

Application
Selection Property
Validation Focus
Hit-to-Lead Lipophilicity Optimization
Moderate cLogP and zero HBD profile
Permeability enhancement vs. acid/ester analogs in permeability-limited assays
Cell-Based Permeability-Limited Target Engagement
Neutral ester for passive membrane crossing
Intracellular exposure and EC50 shift relative to carboxylic acid progenitor
Benzimidazole-5-carboxamide Library Synthesis
Ethyl ester as amidation precursor; N1-cyclohexyl steric anchor
Target selectivity (e.g., HO-2 vs HO-1) and metabolic stability of substitution pattern
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